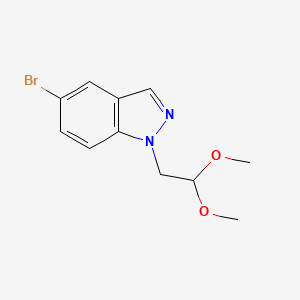
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative with a molecular formula of C11H9NO3S and a molecular weight of 235.25906 g/mol . This compound is known for its unique chemical structure, which includes a quinoline core substituted with a methylthio group at the 6-position, a carboxylic acid group at the 2-position, and a keto group at the 4-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base, followed by oxidation and subsequent methylation to introduce the methylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxy derivatives
Substitution: Esters, amides, and other substituted derivatives
Aplicaciones Científicas De Investigación
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes . Additionally, the presence of the methylthio group may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the methylthio and keto groups, resulting in different chemical and biological properties.
4-Oxoquinoline-2-carboxylic acid: Similar structure but without the methylthio group, leading to variations in reactivity and applications.
6-Methylthioquinoline:
Uniqueness
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the methylthio group, in particular, enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Propiedades
Fórmula molecular |
C11H9NO3S |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
OOOBICRIERYUDE-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B8630756.png)

